molecular formula C21H11NO3 B12609112 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 918621-14-4

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B12609112
CAS No.: 918621-14-4
M. Wt: 325.3 g/mol
InChI Key: OPXFPKDZXJZMGW-UHFFFAOYSA-N
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Description

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a naphthalene derivative, the reaction can proceed through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its combination of an indole moiety with a cyclopenta[b]naphthalene framework

Properties

CAS No.

918621-14-4

Molecular Formula

C21H11NO3

Molecular Weight

325.3 g/mol

IUPAC Name

2-(3-oxoindol-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C21H11NO3/c23-19-14-9-11-5-1-2-6-12(11)10-15(14)20(24)17(19)18-21(25)13-7-3-4-8-16(13)22-18/h1-10,17H

InChI Key

OPXFPKDZXJZMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5C4=O

Origin of Product

United States

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